Thiocyanic acid, 4-methoxyphenyl ester
Overview
Description
Thiocyanic acid, 4-methoxyphenyl ester, also known by its chemical formula C8H7NOS, is an organic compound with a molecular weight of 165.21 g/mol This compound is characterized by the presence of a thiocyanate group (SCN) attached to a 4-methoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 4-methoxyphenyl ester typically involves the reaction of 4-methoxyphenol with thiocyanic acid or its derivatives under controlled conditions. One common method includes the use of thiocyanic acid methyl ester in an anhydrous solvent like dichloromethane . The reaction is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps to achieve high purity levels required for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Thiocyanic acid, 4-methoxyphenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Reagents such as halides or other nucleophiles in the presence of a catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Major Products Formed:
Substitution: Products vary based on the nucleophile used.
Oxidation: Major products include sulfoxides and sulfones.
Scientific Research Applications
Thiocyanic acid, 4-methoxyphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thiocyanate derivatives.
Medicine: Explored for its potential use in drug development due to its unique reactivity.
Industry: Utilized in the synthesis of specialty chemicals and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of thiocyanic acid, 4-methoxyphenyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the thiocyanate group acts as a versatile intermediate .
Comparison with Similar Compounds
- Thiocyanic acid, methyl ester
- Thiocyanic acid, ethyl ester
- Thiocyanic acid, phenyl ester
Comparison: Thiocyanic acid, 4-methoxyphenyl ester is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution and oxidation reactions compared to its analogs .
Properties
IUPAC Name |
(4-methoxyphenyl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-10-7-2-4-8(5-3-7)11-6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIDKUNLAGUKAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200869 | |
Record name | Thiocyanic acid, 4-methoxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5285-90-5 | |
Record name | Thiocyanic acid, 4-methoxyphenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiocyanic acid, 4-methoxyphenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80200869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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